The azide group (N=N=N) is a valuable functional group in organic chemistry due to its reactivity in various click chemistry reactions []. These reactions allow for the efficient formation of new carbon-carbon or carbon-heteroatom bonds. 2-(3-Azidopropyl)isoindole-1,3-dione could potentially serve as a building block in the synthesis of more complex molecules through click chemistry.
The azide group can also be used for bioconjugation, which involves linking a molecule of interest (such as a drug or imaging agent) to a biological target (such as a protein or antibody) []. By incorporating the azide group into the structure, 2-(3-Azidopropyl)isoindole-1,3-dione could potentially be used as a linker molecule in bioconjugation strategies.
Proteolysis-targeting chimera (PROTAC) degraders are a new class of drugs that hijack the body's natural protein degradation machinery to eliminate unwanted proteins []. PROTAC molecules typically consist of three parts: a ligand that binds to a protein of interest, a linker, and a warhead that recruits an E3 ubiquitin ligase enzyme. The azide group could potentially be used as a linker moiety in the development of PROTAC degraders.
2-(3-Azidopropyl)isoindole-1,3-dione is a chemical compound belonging to the isoindole family, characterized by its unique structure that includes a terminal azide group linked by a three-carbon chain to the isoindole core. The molecular formula for this compound is and it has a molecular weight of approximately 218.22 g/mol. This compound is notable for its potential applications in Click Chemistry due to the presence of the azide functional group, which allows for efficient and selective reactions with alkynes.
There is no current scientific research available on the specific mechanism of action of 2-(3-Azidopropyl)isoindole-1,3-dione. However, isoindolediones have been explored for their potential antimicrobial and antitumor activities []. The azide group itself might contribute to the biological activity through its ability to participate in click chemistry for targeted drug delivery.
Reactions involving this compound can be explored further using databases such as the NIST WebBook, which provides extensive data on reaction thermochemistry and pathways .
Research indicates that isoindole derivatives exhibit various biological activities, including:
In silico studies have also indicated interactions with dopamine receptors, suggesting potential applications in treating neurological disorders .
The synthesis of 2-(3-Azidopropyl)isoindole-1,3-dione can be achieved through several methods:
These methods emphasize efficiency and sustainability in organic synthesis.
The applications of 2-(3-Azidopropyl)isoindole-1,3-dione are diverse:
The compound's unique properties position it as a valuable tool in both research and industrial applications.
Interaction studies involving 2-(3-Azidopropyl)isoindole-1,3-dione focus on its binding affinities with biological targets:
These studies help elucidate the pharmacological potential of this compound and guide future research directions.
Several compounds share structural similarities with 2-(3-Azidopropyl)isoindole-1,3-dione. Here is a comparison highlighting its uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
2-(3-Aminopropyl)isoindoline-1,3-dione | Contains an amine group instead of an azide | Potential neuroprotective effects |
2-(3-Iodopropyl)isoindoline-1,3-dione | Iodine substituent | Different reactivity patterns |
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione | Hydroxyl groups present | Enhanced solubility and potential hydrogen bonding |
The presence of the azide group in 2-(3-Azidopropyl)isoindole-1,3-dione distinguishes it from these compounds by enabling unique reactivity and applications in Click Chemistry.
The compound’s structural identity is defined by its phthalimide core fused to a 3-azidopropyl side chain. Key characteristics include:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀N₄O₂ |
Molecular Weight | 230.22 g/mol |
IUPAC Name | 2-(3-azidopropyl)isoindoline-1,3-dione |
SMILES | O=C1N(CCCN=[N+]=[N-])C(C2=C1C=CC=C2)=O |
CAS Registry | 88192-21-6 |
The phthalimide ring system consists of two carbonyl groups flanking a nitrogen atom, which is substituted with a propyl chain terminating in an azide (-N₃) group. This design balances steric accessibility with reactivity, allowing efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the isoindole-1,3-dione core, while the azidopropyl chain adopts a staggered conformation to minimize steric strain. The azide group’s infrared (IR) absorption at ~2100 cm⁻¹ provides a diagnostic marker for spectroscopic identification.
Phthalimide derivatives have been integral to organic synthesis since the 19th century, notably in the Gabriel synthesis of primary amines. The incorporation of azide functionalities into phthalimides gained prominence in the early 2000s with the advent of click chemistry, a concept formalized by Sharpless, Meldal, and Bertozzi.
Key milestones include:
These innovations positioned phthalimide-azide hybrids as multifunctional scaffolds for drug discovery, exemplified by their use in synthesizing anti-inflammatory triazole-phthalimide conjugates.
2-(3-Azidopropyl)isoindole-1,3-dione excels in CuAAC reactions, forming stable 1,2,3-triazole linkages with alkynes under mild conditions. Its applications span:
The compound serves as a bioorthogonal handle for labeling biomolecules. For instance:
Functionalized polymers incorporate this phthalimide-azide hybrid to create self-healing materials or responsive hydrogels. The azide group participates in strain-promoted cycloadditions with dibenzocyclooctyne (DBCO)-modified substrates, avoiding cytotoxic copper catalysts.
Triazole-phthalimide hybrids exhibit anti-inflammatory and antimicrobial activities. For example:
Recent advances include:
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